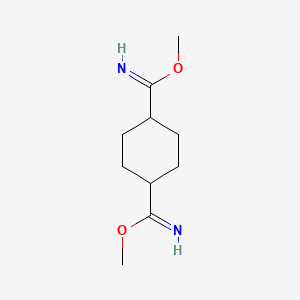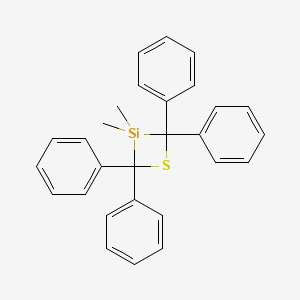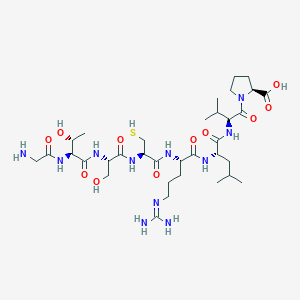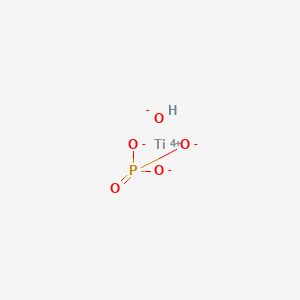
Titanium(4+) hydroxide phosphate (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(4+) hydroxide phosphate (1/1/1) is a compound that combines titanium, hydroxide, and phosphate ions in a 1:1:1 ratio. This compound is part of the broader family of titanium phosphates, which are known for their stability under high temperatures, ionizing radiation, and acidic conditions. These properties make titanium phosphates valuable in various applications, including ion exchange, catalysis, and as materials for radioactive waste disposal .
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(4+) hydroxide phosphate (1/1/1) can be synthesized through the heterogeneous interaction between phosphoric acid and solid titanium precursors such as ammonium titanyl sulfate. The reaction typically involves mixing the precursor with phosphoric acid under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of titanium(4+) hydroxide phosphate (1/1/1) often involves the use of crystalline titanium salts. The process is optimized to ensure the stoichiometric consumption of reactants and to minimize waste. The reaction conditions are carefully controlled to produce a pure phase of the compound, which can then be used in various applications .
Chemical Reactions Analysis
Types of Reactions: Titanium(4+) hydroxide phosphate (1/1/1) undergoes various chemical reactions, including ion exchange, redox reactions, and acid-base reactions. These reactions are influenced by the presence of acidic sites in the structure of the compound .
Common Reagents and Conditions: Common reagents used in reactions with titanium(4+) hydroxide phosphate (1/1/1) include phosphoric acid, lanthanum(III) cations, and other metal ions. The reactions are typically carried out under controlled pH conditions to ensure the desired transformation .
Major Products: The major products formed from reactions involving titanium(4+) hydroxide phosphate (1/1/1) include various titanium phosphate derivatives, which can be used in applications such as ion exchange and catalysis .
Scientific Research Applications
Titanium(4+) hydroxide phosphate (1/1/1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which titanium(4+) hydroxide phosphate (1/1/1) exerts its effects is primarily through ion exchange and catalysis. The compound’s structure allows it to interact with various ions and molecules, facilitating their transformation or removal. The presence of acidic sites in the structure enhances its catalytic activity, making it effective in various chemical processes .
Comparison with Similar Compounds
Zirconium Phosphate: Similar to titanium phosphate, zirconium phosphate is known for its stability and ion-exchange capabilities.
Aluminum Phosphate: Used in similar applications, aluminum phosphate differs in its chemical properties and reactivity.
Uniqueness: Titanium(4+) hydroxide phosphate (1/1/1) is unique due to its high stability under extreme conditions and its versatile applications in various fields. Its ability to undergo ion exchange and catalysis makes it a valuable material for scientific research and industrial applications .
Properties
CAS No. |
178488-22-7 |
|---|---|
Molecular Formula |
HO5PTi |
Molecular Weight |
159.85 g/mol |
IUPAC Name |
titanium(4+);hydroxide;phosphate |
InChI |
InChI=1S/H3O4P.H2O.Ti/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+4/p-4 |
InChI Key |
RTTONDUBWDAJCA-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


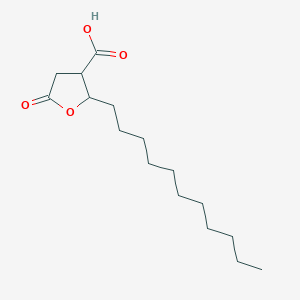
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)

![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
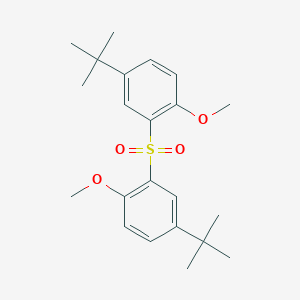
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
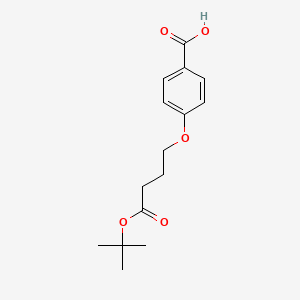
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
